molecular formula C19H21N5O B2753898 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine CAS No. 2380078-46-4

3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine

Cat. No.: B2753898
CAS No.: 2380078-46-4
M. Wt: 335.411
InChI Key: RWARILOVFZWPKJ-UHFFFAOYSA-N
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Description

3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is a complex organic compound that features a unique combination of oxazole, piperazine, and pyridazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their subsequent coupling. Common reagents used in these reactions include anhydrous potassium carbonate, 1-bromo-2-chloroethane, and anhydrous DMF . The reaction conditions often involve stirring at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The exact pathways involved are still under investigation, but it is believed that the compound can modulate these targets to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine apart from these similar compounds is its unique combination of ring systems, which may confer distinct biological and chemical properties

Properties

IUPAC Name

2-methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-15-20-17(14-25-15)13-23-9-11-24(12-10-23)19-8-7-18(21-22-19)16-5-3-2-4-6-16/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWARILOVFZWPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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